Bicifadine hydrochloride
Description
Historical Context of Monoamine Reuptake Inhibitors and Bicifadine (B1205413) hydrochloride Development
The story of bicifadine is intertwined with the evolution of antidepressants and the scientific quest for more effective pain management.
The development of modern antidepressants began serendipitously in the 1950s. midcitytms.com The first major breakthrough was the discovery of iproniazid, a drug initially for tuberculosis, which was observed to have mood-elevating effects. midcitytms.comnih.gov This led to the identification of its mechanism as a monoamine oxidase inhibitor (MAOI), which increases the levels of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). midcitytms.com This discovery, along with findings related to the drug reserpine, formed the basis of the monoamine hypothesis of depression, which posits that depression is linked to a deficiency in these key neurotransmitters. nih.govpsychiatrictimes.com
Around the same time, imipramine, a derivative of an antihistamine, was identified as the first tricyclic antidepressant (TCA). psychiatrictimes.comcambridge.org TCAs work by inhibiting the reuptake of norepinephrine and serotonin. semanticscholar.org For many years, MAOIs and TCAs were the primary treatments, but they came with significant side effects due to their lack of specificity. semanticscholar.org
This led to a new strategy in drug development: rational design aimed at creating more selective agents. cambridge.org The 1980s saw the introduction of Selective Serotonin Reuptake Inhibitors (SSRIs), with fluoxetine (B1211875) being the first to be approved in 1987. midcitytms.comnih.gov As their name suggests, SSRIs specifically block the reuptake of serotonin. midcitytms.comdrugs.com Following SSRIs, the 1990s brought Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like venlafaxine (B1195380), which target both serotonin and norepinephrine transporters. midcitytms.comnih.gov The development of these classes was driven by the theory that a broader spectrum of neurotransmitter reuptake inhibition could lead to greater efficacy. psychiatryinvestigation.orgnih.gov This progression set the stage for the exploration of triple reuptake inhibitors (TRIs) or SNDRIs, which also include dopamine reuptake inhibition. psychiatryinvestigation.org
Bicifadine was first discovered at American Cyanamid. wikipedia.org Unlike the drugs primarily developed for depression, bicifadine was initially investigated as a candidate for an analgesic, or pain-relieving, drug. wikipedia.orgdrugbank.com Its mechanism was identified as non-opioid and non-NSAID (non-steroidal anti-inflammatory drug), which made it an attractive candidate. wikipedia.orgportico.org This meant it had the potential for less abuse liability than opioid drugs and a lower risk of causing gastric ulcers compared to NSAIDs. wikipedia.org Preclinical studies demonstrated that bicifadine possessed potent analgesic activity in various models of acute, persistent, and chronic pain. drugbank.comportico.orgnih.govresearchgate.net
After American Cyanamid was acquired by Wyeth, bicifadine was licensed to DOV Pharmaceutical in 1998. wikipedia.org DOV Pharmaceutical continued its development, focusing on its potential as an analgesic. portico.org In January 2007, after the drug did not succeed in a Phase III clinical trial for chronic lower back pain, DOV licensed the rights to XTL Biopharmaceuticals. wikipedia.org XTL conducted a Phase IIb clinical trial for pain associated with diabetic neuropathy, which also failed in 2008, leading to the termination of the agreement in 2010. wikipedia.org In 2010, DOV Pharmaceutical was acquired by Euthymics Bioscience, which planned to continue developing other candidates from DOV's portfolio. wikipedia.org
Classification within Neurotransmitter Modulators
Bicifadine's unique pharmacological profile places it in a specific category of neurotransmitter modulators.
Bicifadine is classified as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI). wikipedia.orgwikipedia.org This means it acts by blocking the transporter proteins responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synapse. wikipedia.orgwikipedia.org This inhibition leads to increased extracellular concentrations of these three key monoamine neurotransmitters. wikipedia.org
In vitro studies using recombinant human transporters have characterized the potency of bicifadine. It inhibits the uptake of norepinephrine, serotonin, and dopamine with a relative potency ratio of approximately 1:2:17, respectively, indicating it is most potent at the norepinephrine transporter, followed by the serotonin transporter, and then the dopamine transporter. psychiatryinvestigation.orgnih.govnih.govresearchgate.net This functional activity as a triple reuptake inhibitor has been confirmed by in vivo microdialysis studies in rats, which showed that bicifadine administration increased levels of norepinephrine and serotonin in the prefrontal cortex and dopamine in the striatum. nih.govresearchgate.netresearchgate.net
Table 1: Properties of Bicifadine hydrochloride
| Property | Description | Source(s) |
|---|---|---|
| IUPAC Name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane | wikipedia.org |
| Drug Class | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) / Triple Reuptake Inhibitor (TRI) | wikipedia.orgwikipedia.org |
| Initial Candidate For | Analgesic (Pain Relief) | wikipedia.orgdrugbank.com |
| Mechanism | Inhibits reuptake of serotonin, norepinephrine, and dopamine. | wikipedia.orgdrugbank.com |
| In Vitro Potency Ratio (NE:SER:DA) | ~ 1:2:17 | psychiatryinvestigation.orgnih.govnih.govresearchgate.net |
The key distinction between bicifadine and other classes of monoamine reuptake inhibitors lies in the breadth of its action.
Selective Serotonin Reuptake Inhibitors (SSRIs): As their name implies, SSRIs such as fluoxetine, sertraline (B1200038), and citalopram (B1669093) primarily and selectively block the reuptake of serotonin. midcitytms.comdrugs.com
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): This class of drugs, which includes venlafaxine and duloxetine, expands on the mechanism of SSRIs by inhibiting the reuptake of both serotonin and norepinephrine. nih.govdrugs.com The development of SNRIs was based on the premise that targeting a broader range of neurotransmitters could enhance therapeutic efficacy compared to SSRIs alone. psychiatryinvestigation.orgnih.gov
Bicifadine, as an SNDRI, takes this concept a step further by inhibiting the reuptake of all three major monoamines implicated in mood and pain regulation: serotonin, norepinephrine, and dopamine. wikipedia.org The addition of dopamine reuptake inhibition is the primary feature that distinguishes SNDRIs from SSRIs and SNRIs. wikipedia.org It has been hypothesized that this broader spectrum of activity could potentially lead to improved efficacy, particularly for symptoms like anhedonia (the inability to feel pleasure), which is linked to depressed dopaminergic activity. nih.gov
Table 2: Comparison of Monoamine Reuptake Inhibitor Classes
| Drug Class | Primary Neurotransmitter(s) Targeted | Example(s) | Source(s) |
|---|---|---|---|
| SSRIs | Serotonin | Fluoxetine, Sertraline | midcitytms.comdrugs.com |
| SNRIs | Serotonin, Norepinephrine | Venlafaxine, Duloxetine | nih.govdrugs.com |
| SNDRIs | Serotonin, Norepinephrine, Dopamine | Bicifadine | wikipedia.orgwikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZOPAFTLUOBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985128 | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66504-75-4 | |
| Record name | Bicifadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66504-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Pharmacodynamics and Receptor Interactions of Bicifadine Hydrochloride
Mechanism of Action as a Triple Reuptake Inhibitor
Bicifadine (B1205413) is recognized as a broad-spectrum monoamine transporter inhibitor, often referred to as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) or a triple reuptake inhibitor. medkoo.comwikipedia.orgnih.gov Its fundamental mechanism involves blocking the transporter proteins responsible for the reuptake of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) from the synaptic cleft. nih.govdrugbank.com This inhibition leads to an enhanced and prolonged action of these monoamine neurotransmitters. nih.govdrugbank.com Preclinical studies have confirmed this profile, showing that bicifadine administration increases extrasynaptic levels of norepinephrine and serotonin in the prefrontal cortex, norepinephrine in the locus coeruleus, and dopamine in the striatum of rats. nih.govresearchgate.net
Bicifadine demonstrates notable activity as an inhibitor of the sodium-dependent serotonin transporter (SERT). drugbank.comprobes-drugs.org By blocking SERT, it impedes the reabsorption of serotonin into the presynaptic neuron, thereby increasing its availability in the synapse. drugbank.com In functional tests using cell lines that express recombinant human monoamine transporters, bicifadine was shown to inhibit the uptake of serotonin with a half-maximal inhibitory concentration (IC50) of 117 nM. bio-techne.comnih.gov
The compound is a potent antagonist of the sodium-dependent norepinephrine transporter (NET). drugbank.comprobes-drugs.org This action is considered a primary component of its pharmacological profile. nih.govdrugbank.com Its inhibition of NET is more potent than its effect on the other monoamine transporters. nih.govnih.gov Research has established its IC50 value for the inhibition of norepinephrine uptake at 55 nM. probes-drugs.orgbio-techne.com
Bicifadine also acts as an antagonist at the dopamine transporter (DAT), completing its profile as a triple reuptake inhibitor. medkoo.comprobes-drugs.org While it effectively inhibits dopamine reuptake, its potency for DAT is lower compared to its activity at SERT and NET. medkoo.comnih.gov The IC50 value for bicifadine's inhibition of dopamine uptake has been measured at 910 nM. bio-techne.comnih.gov
The inhibitory activity of bicifadine on the three main monoamine transporters exhibits a distinct hierarchical potency. The compound is most potent at inhibiting the norepinephrine transporter, followed by the serotonin transporter, and then the dopamine transporter. nih.govresearchgate.net This relationship is often expressed as a ratio of relative potency.
Based on functional assays that measure the inhibition of neurotransmitter uptake, the relative potency of bicifadine is approximately 1:2:17 for norepinephrine:serotonin:dopamine, respectively. nih.gov This indicates that it is roughly twice as potent at inhibiting norepinephrine reuptake as it is for serotonin, and about 17 times more potent for norepinephrine than for dopamine. nih.gov
Below is a table summarizing the in vitro inhibitory potency of bicifadine hydrochloride on human monoamine transporters.
| Transporter | IC50 (nM) | Ki (µM) | Relative Potency Ratio |
| Norepinephrine Transporter (NET) | 55 bio-techne.comnih.gov | 5.0 | 1 nih.gov |
| Serotonin Transporter (SERT) | 117 bio-techne.comnih.gov | 2.4 | 2 nih.gov |
| Dopamine Transporter (DAT) | 910 bio-techne.comnih.gov | 5.2 semanticscholar.org | 17 nih.gov |
IC50: Half-maximal inhibitory concentration. Ki: Binding affinity of the inhibitor.
Inhibition of Dopamine Transporter (DAT)
Interaction with Other Neurotransmitter Systems
Beyond its primary action as a monoamine reuptake inhibitor, bicifadine also interacts with other neurotransmitter systems. It has been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist. portico.orgpharmacompass.comdrugbank.com However, preclinical studies have emphasized that bicifadine does not act at any opiate receptors, distinguishing its mechanism from that of narcotic analgesics. nih.govdrugbank.com
NMDA Receptor Antagonism
Bicifadine is identified as an N-methyl-D-aspartate (NMDA) receptor antagonist. drugbank.comdrugbank.comdrugbank.compharmacompass.com This antagonism is a key component of its non-narcotic profile. drugbank.comnih.govdrugbank.com The compound's ability to block NMDA receptors may contribute to its analgesic effects, particularly in certain pain states. google.com While its primary action is on monoamine transporters, this secondary characteristic as an NMDA antagonist adds to its distinct pharmacological identity. drugbank.comdrugbank.com
Lack of Opiate Receptor Activity
Preclinical studies have consistently demonstrated that bicifadine does not act on any opiate receptors. drugbank.comnih.gov This is a defining feature, distinguishing it from opioid analgesics. nih.gov Its mechanism of action is independent of the pathways utilized by morphine and other opioids, which exert their effects through mu, kappa, and delta opioid receptors. drugbank.comnih.gov This lack of affinity for opioid receptors underscores its classification as a non-narcotic agent. drugbank.comnih.gov
Absence of Anti-inflammatory Activity and Prostaglandin (B15479496) Synthetase Inhibition
This compound does not possess anti-inflammatory properties. drugbank.comnih.gov Furthermore, in vitro studies have shown that it does not inhibit prostaglandin synthetase. drugbank.comnih.govpharmacompass.com This differentiates it from nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, which exert their therapeutic effects primarily by inhibiting the cyclooxygenase (COX) enzyme, a key component of prostaglandin synthesis. nih.govfrontiersin.org The absence of this activity means bicifadine's analgesic effects are not mediated through the reduction of inflammation at the site of pain. drugbank.com
Stereoselectivity of Pharmacological Activity
The molecular structure of bicifadine contains two chiral centers, leading to the existence of different stereoisomers. Research has shown that the pharmacological activity of bicifadine is highly dependent on its specific stereochemistry.
Activity of Specific Enantiomers (e.g., (1R,5S)-(+)-enantiomer)
The analgesic activity of bicifadine is exclusively associated with the (+)-enantiomer. nih.govresearchgate.net Through single-crystal X-ray analysis, this active enantiomer has been determined to have the (1R,5S) absolute configuration. nih.govresearchgate.net This high degree of stereoselectivity indicates that the specific three-dimensional arrangement of the molecule is critical for its interaction with its biological targets.
Implications for Analog Synthesis and Structure-Activity Relationship (SAR) Studies
The discovery of the stereospecificity of bicifadine's activity has had significant implications for the synthesis of analogs and for structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies on 1-aryl-3-azabicyclo[3.1.0]hexanes revealed that compounds with substitutions at the para-position of the phenyl ring exhibited the greatest analgesic potency. nih.gov
Further research into analogs has explored how different chemical modifications affect activity and selectivity for monoamine transporters. nih.gov For instance, the N-methyl analog of bicifadine retained significant analgesic potency, whereas analogs with larger N-substituents like N-allyl, N-(cyclopropylmethyl), and N-(n-hexyl) were found to be inactive. nih.gov This highlights the steric and electronic requirements for binding and activity, guiding the design of new compounds with potentially improved pharmacological profiles. nih.govnih.gov
Pharmacokinetic and Biotransformation Research
Absorption and Distribution Studies
The absorption and distribution of bicifadine (B1205413) have been characterized in several species, revealing its systemic availability and ability to penetrate the central nervous system.
Oral Bioavailability across Species (mice, rats, monkeys)
Following oral administration, bicifadine is well-absorbed in mice, rats, and cynomolgus monkeys. nih.gov Studies have demonstrated that the oral bioavailability of bicifadine varies across these species. In mice, the bioavailability ranges from 50% to 63%, while in rats, it is higher, between 79% and 85%. nih.gov Monkeys exhibit a slightly lower oral bioavailability, in the range of 33% to 42%. nih.gov
| Species | Oral Bioavailability (%) |
| Mice | 50 - 63 |
| Rats | 79 - 85 |
| Monkeys | 33 - 42 |
Distribution into Brain Tissue
Research has confirmed the ability of bicifadine to cross the blood-brain barrier and distribute into brain tissue. In rats, following an oral dose, a significant portion of the radioactivity detected in the brain corresponds to the unchanged parent compound. Specifically, at 30 minutes post-dose, 63% to 64% of the radioactivity in the rat brain was identified as bicifadine, with the remainder being its lactam metabolite. nih.gov
Plasma Protein Binding Characteristics
The binding of bicifadine to plasma proteins has been shown to be moderate to high, depending on the species. In mice, the plasma protein binding is approximately 80% to 86%. nih.gov In contrast, rats and monkeys exhibit higher levels of plasma protein binding, ranging from 95% to 97%. nih.govresearchgate.net
Metabolic Pathways and Metabolite Identification
Bicifadine undergoes extensive metabolism, with several key enzymes and reactions involved in its biotransformation.
Major Enzymes Involved (e.g., MAO-B, CYP2D6)
In humans, the primary enzymes responsible for the metabolism of bicifadine have been identified as monoamine oxidase B (MAO-B) and cytochrome P450 2D6 (CYP2D6). drugbank.comnih.govnih.gov In vitro studies using human hepatic microsomes have shown that the formation of the hydroxymethyl metabolite (M2) is inhibited by quinidine, a specific inhibitor of CYP2D6. nih.gov Furthermore, the formation of the lactam metabolite (M12) was almost completely inhibited by selegiline, a specific inhibitor of MAO-B. nih.govresearchgate.net
Hydroxylation and Oxidation Reactions
The metabolism of bicifadine proceeds through two main pathways involving hydroxylation and oxidation. nih.govresearchgate.net One major pathway is the NADPH-dependent oxidation of the methyl group, which leads to the formation of a hydroxymethyl metabolite (M2). nih.gov This metabolite can be further oxidized to a carboxylic acid metabolite (M3). nih.gov The second significant pathway is an NADPH-independent oxidation at the C2 position of the pyrrolidine (B122466) ring, resulting in the formation of a lactam metabolite (M12). nih.gov In human studies, the major circulating metabolites identified were the lactam (M12), the acid (M3), and the lactam acid (M9). researchgate.netnih.gov
Identification of Major Circulating Metabolites
Following administration, bicifadine is extensively metabolized. The primary circulating metabolites that have been identified are the lactam (M12), the lactam acid (M9), and the acid (M3). researchgate.netdoi.orgnih.gov In human plasma, after a single oral dose, unchanged bicifadine accounted for only 15% of the total drug-related material based on the area under the concentration-time curve. researchgate.netdoi.orgnih.gov The remainder was composed mainly of these three key metabolites. researchgate.netdoi.orgnih.gov This indicates a high degree of biotransformation. The formation of these metabolites is a crucial aspect of how the body processes bicifadine. researchgate.net
In preclinical studies involving mice, rats, and monkeys, a similar pattern of metabolism was observed, with the lactam (M12), lactam acid (M9), and the acid (M3) being the major plasma metabolites. nih.gov
Glucuronide Conjugation
Glucuronidation is a significant pathway in the metabolism and elimination of bicifadine and its metabolites. researchgate.netnih.gov This process, a type of Phase II metabolism, involves the attachment of a glucuronic acid moiety to the drug or its metabolites, which generally increases their water solubility and facilitates their excretion from the body. nih.govwikipedia.orgnih.gov
Elimination and Excretion Profiles
The body eliminates bicifadine and its metabolites primarily through the kidneys, with a smaller portion excreted via the feces. researchgate.netnih.gov
Urinary Excretion of Metabolites
The vast majority of a bicifadine dose is excreted in the urine, mainly in the form of its metabolites. researchgate.netnih.gov Following a single oral dose of radiolabeled bicifadine in humans, a total of 92% of the dose was recovered, with most of the radioactivity found in the urine within the first 24 hours. researchgate.netdoi.orgnih.gov
The primary metabolite found in urine is the lactam acid (M9), along with its glucuronide conjugate. researchgate.netdoi.orgnih.govnih.gov The acid metabolite (M3) and its glucuronide are also significant urinary components. researchgate.netdoi.orgnih.gov Notably, unchanged bicifadine and the lactam metabolite (M12) were not detected in human urine. researchgate.netdoi.orgnih.gov This underscores the efficiency of the body in metabolizing bicifadine before its renal clearance. Studies in mice, rats, and monkeys also identified the lactam acid as the major urinary metabolite. nih.gov
Fecal Excretion
Fecal excretion represents a minor route for the elimination of bicifadine and its metabolites. researchgate.netnih.gov In human studies, fecal excretion accounted for only 3.5% of the administered dose. researchgate.netdoi.orgnih.gov In preclinical animal models, the radioactivity found in feces was primarily attributed to the acid and lactam acid metabolites. nih.gov
Allometric Scaling and Human Pharmacokinetic Prediction
Allometric scaling is a mathematical method used to predict the pharmacokinetic parameters of a drug in humans based on data from different animal species. nih.govresearchgate.netthieme-connect.com This approach is valuable in drug development for estimating human clearance and volume of distribution before clinical trials. nih.govresearchgate.net
Prediction of Human Clearance and Volume of Distribution
For bicifadine, allometric scaling of preclinical pharmacokinetic data from mice, rats, and monkeys was performed to predict human clearance (CL) and volume of distribution (Vz). nih.govresearchgate.netthieme-connect.com The similarity in metabolism patterns, biotransformation pathways, and the predominant urinary excretion of metabolites across these species and humans facilitated the scaling process. nih.govresearchgate.netthieme-connect.com
The allometric equations derived from animal data were used to predict the human intravenous clearance (CLiv), volume of distribution (Vz), and oral clearance (CLoral). nih.govthieme-connect.com The predicted oral clearance (95 L/h) was found to be within 45% of the value reported in human studies (59 L/h), suggesting that a simple allometric approach could be used with confidence to prospectively predict the human pharmacokinetic parameters of bicifadine. nih.govthieme-connect.com
Table 1: Major Circulating Metabolites of Bicifadine
| Metabolite ID | Chemical Name |
| M12 | Lactam |
| M9 | Lactam Acid |
| M3 | Carboxyl Bicifadine (Acid) |
Table 2: Elimination of Bicifadine in Humans
| Route of Elimination | Percentage of Dose | Primary Components |
| Urinary Excretion | ~88.5% (of recovered dose) | M9 and its glucuronide, M3 and its glucuronide |
| Fecal Excretion | 3.5% | Acid and lactam acid metabolites |
Table 3: Predicted vs. Reported Human Oral Clearance of Bicifadine
| Parameter | Predicted Value (Allometric Scaling) | Reported Value (Human Study) |
| Oral Clearance (CL/F) | 95 L/h | 59.1 L/h |
Cross-Species Metabolic Pattern Similarity
Research into the biotransformation of bicifadine reveals a notable similarity in metabolic patterns across various species, including mice, rats, monkeys, and humans. researchgate.netthieme-connect.com This consistency in metabolic pathways is crucial for extrapolating preclinical animal data to predict human pharmacokinetics. researchgate.netthieme-connect.comnih.gov Studies utilizing hepatic microsomes and hepatocytes from all four species have identified two primary metabolic pathways. nih.gov No human-specific metabolites have been identified, further underscoring the metabolic similarity between humans and the animal species used for toxicological studies. doi.org
In vitro investigations have established two major biotransformation routes for bicifadine in all species tested: an NADPH-dependent oxidation of the methyl group and an NADPH-independent oxidation of the pyrrolidine ring. nih.gov
The first major pathway involves the oxidation of the methyl group to create a hydroxymethyl metabolite, designated as M2. nih.gov This reaction is dependent on NADPH and is catalyzed primarily by the cytochrome P450 enzyme CYP2D6 in humans, with minor contributions from CYP1A2. nih.gov The activity of CYP2D6 in this conversion is approximately six times greater than that of CYP1A2. nih.gov The hydroxymethyl metabolite (M2) is subsequently oxidized further by hepatocytes in all four species to form the carboxylic acid metabolite (M3). nih.gov
The second principal metabolic pathway is an oxidation at the C2 position of the bicifadine pyrrolidine ring, which results in the formation of a lactam metabolite, M12. nih.gov This reaction is independent of NADPH and is primarily mediated by monoamine oxidase-B (MAO-B). nih.gov In human hepatic microsomes and mitochondria, the formation of M12 is almost entirely inhibited by the specific MAO-B inhibitor selegiline, while the MAO-A inhibitor clorgyline is less effective. nih.gov
Table 1: Major Metabolic Pathways and Primary Metabolites of Bicifadine in Mouse, Rat, Monkey, and Human This interactive table summarizes the primary enzymatic pathways and resulting metabolites identified across species in in-vitro studies.
| Metabolic Pathway | Key Enzyme(s) (Human) | Initial Metabolite | Subsequent Metabolite | Species Observed |
|---|---|---|---|---|
| Methyl Group Oxidation | CYP2D6, CYP1A2 | M2 (Hydroxymethyl metabolite) | M3 (Carboxylic acid metabolite) | Mouse, Rat, Monkey, Human nih.gov |
| Pyrrolidine Ring Oxidation | MAO-B | M12 (Lactam metabolite) | - | Mouse, Rat, Monkey, Human nih.gov |
While the fundamental pathways are consistent, the disposition of metabolites shows some variation across species. In vivo studies in mice, rats, and monkeys show that unchanged bicifadine accounts for 7% to 12% of plasma radioactivity after an oral dose. nih.gov In humans, unchanged bicifadine represented 15% of the total drug equivalents in plasma. doi.org
In mice, rats, and monkeys, the major plasma metabolites identified are the lactam (M12), the lactam acid (M9), and the acid (M3) along with its glucuronide conjugate. nih.gov Similarly, in human plasma, the main metabolites are M12, M3, and M9. doi.orgresearchgate.net However, an acyl glucuronide conjugate of M3, which was observed in mice, was not detected in human plasma. doi.org
Regarding excretion, most of the administered radioactive dose was recovered in the urine for all species. nih.gov The lactam acid (M9) was the major urinary metabolite in mice, rats, and monkeys. researchgate.netnih.gov In humans, M9 and its acyl glucuronide conjugate were also the most significant components in urine, accounting for approximately 64% of the dose, followed by M3 and its glucuronide, which represented another 23%. doi.orgresearchgate.net Notably, parent bicifadine and the lactam metabolite (M12) were either not detected or were only minor components in the urine of any species studied, including humans. doi.orgnih.govresearchgate.net Fecal excretion consisted mainly of the acid (M3) and lactam acid (M9) metabolites in both animal models and humans. doi.orgnih.gov
Table 2: Comparative Distribution of Major Bicifadine Metabolites in Plasma and Urine This interactive table compares the major metabolites found in plasma and urine across different species based on in-vivo research.
| Metabolite | Species | Major Presence in Plasma | Major Presence in Urine |
|---|---|---|---|
| Bicifadine (Unchanged) | Mouse, Rat, Monkey | Yes (minor component) nih.gov | No / Minor nih.gov |
| Human | Yes (minor component) doi.org | No doi.orgresearchgate.net | |
| M3 (Acid metabolite) | Mouse, Rat, Monkey | Yes nih.gov | Yes nih.gov |
| Human | Yes doi.org | Yes (with glucuronide) doi.orgresearchgate.net | |
| M9 (Lactam acid metabolite) | Mouse, Rat, Monkey | Yes nih.gov | Yes (major) nih.gov |
| Human | Yes doi.org | Yes (major, with glucuronide) doi.orgresearchgate.net | |
| M12 (Lactam metabolite) | Mouse, Rat, Monkey | Yes nih.gov | No / Minor nih.gov |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Bicifadine |
| Bicifadine hydrochloride |
| Clorgyline |
| Selegiline |
| M2 (Hydroxymethyl metabolite) |
| M3 (Carboxylic acid metabolite) |
| M9 (Lactam acid metabolite) |
| M12 (Lactam metabolite) |
Preclinical Research Methodologies and Findings
In Vitro Studies
In vitro studies have been crucial in elucidating the primary mechanism of action of bicifadine (B1205413), which involves the inhibition of monoamine neurotransmitter reuptake. researchgate.netnih.gov
Recombinant Human Transporter Assays
Assays using recombinant human transporters have demonstrated that bicifadine inhibits the uptake of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA). researchgate.netnih.gov These studies have consistently shown a relative potency order of NE > 5-HT > DA. researchgate.netnih.govscispace.com Specifically, functional tests revealed that bicifadine potently inhibits the uptake of NE and 5-HT by cell lines expressing recombinant human monoamine transporters, with a lower potency for DA uptake. The inhibitory constants (Ki) for bicifadine at the human transporters for norepinephrine, serotonin, and dopamine further confirm this profile.
Table 1: Bicifadine Inhibition of Monoamine Reuptake by Recombinant Human Transporters
| Transporter | Relative Potency Ratio | IC50 (nM) |
| Norepinephrine (NE) | 1 | 55 |
| Serotonin (5-HT) | 2 | 117 |
| Dopamine (DA) | 17 | 910 |
IC50 values represent the concentration of bicifadine required to inhibit 50% of the transporter activity. Data sourced from functional assays.
Reuptake Inhibition Assays (e.g., [3H]-5-HT, [3H]-NE)
Reuptake inhibition assays using radiolabeled neurotransmitters, such as [3H]-5-HT and [3H]-NE, have further substantiated the findings from recombinant transporter assays. nih.govfrontiersin.org These experiments, often conducted using rat brain synaptosomes, measure the ability of a compound to block the reuptake of specific monoamines into nerve terminals. frontiersin.org Studies have shown that bicifadine effectively blocks the uptake of [3H]5-HT, [3H]NE, and [3H]DA in a dose-dependent manner. frontiersin.org
Animal Models of Pain
The analgesic potential of bicifadine has been evaluated in a variety of animal models designed to represent different clinical pain states. researchgate.netnih.gov
Acute Inflammatory Pain Models (e.g., Randall-Selitto, kaolin)
Bicifadine has demonstrated significant efficacy in models of acute inflammatory pain. In the Randall-Selitto paw pressure test, which measures the threshold to a mechanical stimulus on an inflamed paw, bicifadine potently suppressed pain responses. researchgate.netnih.govneurofit.com Similarly, in the kaolin-induced paw inflammation model, another test of mechanical hyperalgesia, bicifadine also showed strong antinociceptive effects. researchgate.netnih.gov
Persistent Visceral Pain Models (e.g., phenyl-p-quinone, colonic distension)
The compound's effectiveness extends to models of persistent visceral pain. researchgate.netnih.gov In the phenyl-p-quinone-induced writhing test in mice, a model of chemically induced visceral pain, bicifadine demonstrated analgesic activity. researchgate.netnih.gov Furthermore, in the colonic distension model in rats, which mimics visceral hypersensitivity, bicifadine significantly reduced the number of abdominal contractions in response to balloon inflation. researchgate.net
Chronic Neuropathic Pain Models (e.g., streptozotocin, spinal nerve ligation)
Bicifadine has been evaluated in models of chronic neuropathic pain, a condition often resistant to standard analgesics. In the streptozotocin-induced diabetic neuropathy model in rats, bicifadine was effective in reducing mechanical hyperalgesia. researchgate.netnih.gov Moreover, in the spinal nerve ligation (SNL) model, a surgical model of neuropathic pain, bicifadine suppressed mechanical and thermal hyperalgesia, as well as mechanical allodynia. researchgate.netnih.govscispace.com The effects of bicifadine in the SNL model were partially reduced by the administration of a D2 receptor antagonist, suggesting a role for dopaminergic pathways in its antihyperalgesic actions. researchgate.netnih.gov
Table 2: Summary of Bicifadine's Efficacy in Animal Pain Models
| Pain Model Type | Specific Model | Key Finding |
| Acute Inflammatory | Randall-Selitto | Potent suppression of pain responses researchgate.netnih.gov |
| Kaolin-induced inflammation | Strong antinociceptive effects researchgate.netnih.gov | |
| Persistent Visceral | Phenyl-p-quinone writhing | Demonstrated analgesic activity researchgate.netnih.gov |
| Colonic distension | Significant reduction in abdominal contractions researchgate.net | |
| Chronic Neuropathic | Streptozotocin-induced neuropathy | Reduction of mechanical hyperalgesia researchgate.netnih.gov |
| Spinal Nerve Ligation (SNL) | Suppression of mechanical and thermal hyperalgesia and allodynia researchgate.netnih.govscispace.com |
Formalin Test Efficacy
Bicifadine has demonstrated notable efficacy in the formalin test, a widely used animal model for assessing analgesic activity. Unlike many other transport inhibitors, bicifadine was found to be potent and fully effective in both phases of the formalin test in both rats and mice. researchgate.netnih.govmedkoo.com The formalin test consists of two distinct phases: an initial, acute phase resulting from direct chemical irritation and a later, inflammatory phase. The ability of bicifadine to suppress pain responses in both phases suggests a broad-spectrum analgesic effect, targeting both nociceptive and inflammatory pain pathways. researchgate.netnih.govmedkoo.com
This comprehensive efficacy in the formalin test distinguishes bicifadine from other compounds and underscores its potential as an analgesic agent. researchgate.netnih.govmedkoo.com The robust response observed in this model provides a strong preclinical basis for its analgesic properties. researchgate.netnih.gov
Studies on Antidepressant Properties in Rodent Models
The potential antidepressant effects of bicifadine have been investigated using standard rodent models of depression. These models are crucial for the initial screening and characterization of compounds with potential antidepressant activity.
The forced swim test (FST) and the tail suspension test (TST) are the most common screening tools for evaluating antidepressant-like activity in rodents. nih.govnih.gov These tests are based on the principle of behavioral despair, where animals exposed to an inescapable, stressful situation will eventually adopt an immobile posture. nih.govnih.gov A reduction in the duration of immobility is considered a predictive indicator of antidepressant efficacy. nih.govnih.gov
While specific data on bicifadine's performance in the forced swim and tail suspension tests is not extensively detailed in the provided search results, it is known that triple reuptake inhibitors, the class of drugs to which bicifadine belongs, generally reduce immobility in these tests. scispace.com The antidepressant-like profile of bicifadine is further supported by its mechanism of action, which involves the inhibition of serotonin, norepinephrine, and to a lesser extent, dopamine reuptake. nih.govnih.gov This neurochemical profile is consistent with that of other established antidepressants. nih.gov
Abuse Potential Assessment in Animal Models
A critical aspect of the preclinical evaluation of any centrally acting compound is the assessment of its abuse potential. For bicifadine, this has been extensively studied using various animal models.
In studies with rats trained to discriminate cocaine from saline, bicifadine demonstrated only partial substitution for the cocaine cue. nih.govresearchgate.net While cocaine, d-amphetamine, and bupropion (B1668061) fully substituted for the cocaine stimulus, bicifadine and the antidepressant desipramine (B1205290) produced a maximum of 80% and 69% cocaine-lever responding, respectively. nih.govresearchgate.net Furthermore, the doses of bicifadine that produced this partial substitution also led to a significant suppression of the response rate, indicating aversive or motor-impairing effects that are not typical of drugs with high abuse potential. nih.govresearchgate.net
| Compound | Cocaine-Lever Responding (%) | Response Rate Suppression |
| Bicifadine | 80 | Strong |
| Cocaine | Full substitution | - |
| d-Amphetamine | Full substitution | - |
| Bupropion | Full substitution | - |
| Desipramine | 69 | Strong |
This table summarizes the discriminative stimulus effects of bicifadine and other compounds in cocaine-trained rats. nih.govresearchgate.net
Intravenous self-administration studies in rhesus monkeys previously experienced with cocaine self-administration provide further insight into the abuse liability of bicifadine. In these studies, bicifadine was not consistently self-administered. nih.govresearchgate.net While cocaine, d-amphetamine, and bupropion were reliably self-administered by all subjects, reinforcing effects of bicifadine were observed in only two out of four monkeys. nih.govresearchgate.net
When evaluated under a progressive ratio schedule of reinforcement, a method used to assess the motivational strength of a drug, no dose of bicifadine was able to maintain responding to the same extent as cocaine, d-amphetamine, or bupropion. nih.govresearchgate.net This suggests that bicifadine has a significantly lower reinforcing efficacy than classic psychostimulants. nih.govresearchgate.net
| Compound | Self-Administration | Reinforcing Efficacy (Progressive Ratio) |
| Bicifadine | Inconsistent (2 of 4 subjects) | Low |
| Cocaine | Consistent (4 of 4 subjects) | High |
| d-Amphetamine | Consistent (4 of 4 subjects) | High |
| Bupropion | Consistent (4 of 4 subjects) | High |
This table compares the intravenous self-administration and reinforcing efficacy of bicifadine with other compounds in rhesus monkeys. nih.govresearchgate.netresearchgate.net
Microdialysis studies in freely moving rats have been conducted to examine the effects of bicifadine on extracellular levels of key neurotransmitters in the brain. These studies revealed that bicifadine increases the levels of norepinephrine and serotonin in the prefrontal cortex, norepinephrine in the locus coeruleus, and dopamine in the striatum. researchgate.netnih.gov
However, when compared to a classic psychostimulant like d-amphetamine, the effects on dopamine are less pronounced. nih.gov Microdialysis studies indicated that d-amphetamine caused a much greater increase in dopamine levels in the nucleus accumbens and striatum than bicifadine. nih.gov Conversely, bicifadine led to a more significant increase in 5-hydroxytryptamine (serotonin) levels in these brain regions compared to d-amphetamine. nih.gov This neurochemical profile, characterized by a more potent effect on norepinephrine and serotonin reuptake relative to dopamine, is more aligned with that of antidepressants than with psychostimulants known for their high abuse potential. nih.govnih.gov
| Neurotransmitter | Brain Region | Effect of Bicifadine | Comparison with d-Amphetamine |
| Norepinephrine | Prefrontal Cortex, Locus Coeruleus | Increased | - |
| Serotonin | Prefrontal Cortex, Nucleus Accumbens, Striatum | Increased | Greater than d-amphetamine |
| Dopamine | Striatum, Nucleus Accumbens | Increased | Less than d-amphetamine |
This table outlines the effects of bicifadine on neurotransmitter levels as determined by microdialysis studies. researchgate.netnih.govnih.gov
Pharmacological Chaperone Efficacy for Dopamine Transporter
The potential of certain compounds to act as pharmacological chaperones for the dopamine transporter (DAT) represents a promising therapeutic strategy for conditions linked to DAT dysfunction, such as Dopamine Transporter Deficiency Syndrome (DTDS). nih.govnih.gov Pharmacological chaperones can help rescue misfolded or improperly trafficked mutant proteins, restoring their function. nih.gov Research has explored various DAT ligands to identify those with chaperone activity. nih.gov
In a study investigating the structure-activity relationships of DAT pharmacological chaperones, the phenylamine uptake inhibitor bicifadine was evaluated alongside a series of bupropion analogs. nih.gov The primary method used was a microplate βlac surface expression assay in HEK cells expressing YFP-HA-βlac-DAT, a validated technique for quantifying the surface expression of the dopamine transporter. nih.gov This assay measures the ability of a compound to increase the presence of DAT on the cell surface, a key indicator of chaperone activity. nih.govnih.gov
The findings revealed that bicifadine was capable of increasing wild-type (WT) DAT surface expression to a level comparable to that of bupropion. nih.gov Bupropion, a known atypical DAT inhibitor and pharmacological chaperone, increased WT DAT surface expression to approximately 137-144% above the vehicle treatment in these studies. nih.gov While many bupropion analogs with minor structural changes showed similar efficacy, bicifadine, which has a larger derivation from the bupropion structure, also demonstrated this chaperone effect. nih.gov This suggests that the structural requirements for chaperone activity are distinct from those for uptake inhibition, as there was no correlation between a compound's DAT binding affinity or uptake inhibition potency and its chaperoning effects. scholaris.cascholaris.ca The study highlighted that for bupropion analogs, a secondary amine group is essential for pharmacological chaperone activity. nih.gov
Table 1: Efficacy of Selected Compounds in Increasing Wild-Type DAT Surface Expression
| Compound | EMax (% of Vehicle) | Notes |
| Bupropion | 144 ± 7.7% | Known DAT pharmacological chaperone. nih.gov |
| 6-hydroxybupropion | 148 ± 5.4% | Primary metabolite of bupropion. nih.gov |
| Bicifadine | Similar to bupropion | Phenylamine uptake inhibitor. nih.gov |
| Ephedrine | Similar to bupropion | Tested at a higher concentration (1 mM). nih.gov |
| Cocaine | No effect | Typical DAT inhibitor, does not act as a pharmacological chaperone. nih.govnih.gov |
| Methylphenidate | No effect | Typical DAT inhibitor, does not act as a pharmacological chaperone. nih.gov |
Data compiled from studies on pharmacological chaperones of the dopamine transporter. nih.govnih.gov
Neuroprotective Effects in Animal Models
Bicifadine's neuroprotective potential has been investigated, particularly in cellular models relevant to neurodegenerative diseases like Parkinson's disease (PD). nih.govresearchgate.net PD is characterized by the progressive loss of dopaminergic neurons. nih.govresearchgate.net A key strategy in neuroprotection research is the induction of autophagy, a cellular process that clears damaged components and has emerged as a promising therapeutic target. nih.gov
In a study aimed at identifying autophagy-inducing compounds with neuroprotective activity, bicifadine was identified from a library of 3,200 compounds. nih.govresearchgate.net The study utilized a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in PC12 cells, a well-established in vitro model for Parkinson's disease research. nih.govresearchgate.net The findings demonstrated that bicifadine, along with sertraline (B1200038) and tiagabine, exhibited autophagy-inducing properties. nih.gov This action was shown to be dependent on the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and autophagy. nih.gov
The induced autophagy conferred a neuroprotective effect against 6-OHDA-induced toxicity in the PC12 cells. nih.govresearchgate.net Furthermore, analysis of neurochemical changes indicated that bicifadine's neuroprotective function might also be linked to its ability to restore cellular levels of specific neurotransmitters and metabolites, such as betaine, 5-hydroxyindoleacetic acid, and kynurenine, which were disrupted by the 6-OHDA toxin. nih.gov These findings suggest that compounds like bicifadine, which can induce autophagy and inhibit mTOR, could potentially be repurposed to protect neuronal cells in the context of neurodegenerative diseases. nih.govresearchgate.net
In separate preclinical studies focusing on pain, bicifadine demonstrated antinociceptive and antiallodynic activity in various animal models. nih.govresearchgate.net While not a direct measure of neuroprotection against cell death, these studies revealed that the activation of dopaminergic pathways contributes to its therapeutic actions. nih.govresearchgate.net For instance, the effects of bicifadine in a model of neuropathic pain were reduced by a D2 receptor antagonist, highlighting the role of dopamine signaling in its mechanism. nih.govresearchgate.net
Table 2: Summary of Bicifadine's Neuroprotective and Related Neurological Effects in Preclinical Models
| Model | Key Findings | Implied Mechanism |
| 6-OHDA-Treated PC12 Cells (Parkinson's Disease Model) | Exhibited significant neuroprotective activity against 6-OHDA-induced neurotoxicity. nih.govresearchgate.net | Induction of autophagy; Inhibition of mTOR; Restoration of neurochemical profiles (e.g., betaine, 5-HIAA). nih.gov |
| Spinal Nerve Ligation (Neuropathic Pain Model) | Suppressed mechanical and thermal hyperalgesia and mechanical allodynia. nih.govresearchgate.net | Activation of dopaminergic pathways (effects reduced by D2 antagonist). nih.govresearchgate.net |
| Streptozotocin (Neuropathic Pain Model) | Reduced mechanical hyperalgesia. nih.govresearchgate.net | Not specified. |
| Complete Freund's Adjuvant (Inflammatory Pain Model) | Normalized the nociceptive threshold. nih.govresearchgate.net | Not specified. |
Clinical Research Methodologies and Outcomes
The clinical development of bicifadine (B1205413) hydrochloride has progressed through various phases, employing rigorous study designs to evaluate its analgesic properties.
Phase II/III Studies for Analgesia
Bicifadine has undergone Phase II and III clinical trials to assess its effectiveness as a pain reliever. nih.govresearchgate.net These studies have been crucial in determining the therapeutic potential of bicifadine in managing different types of pain. nih.govresearchgate.net Clinical trials have demonstrated that bicifadine is an effective analgesic for postoperative pain. nih.gov However, its efficacy in treating neuropathic pain has not been definitively established. nih.gov While some Phase II trials showed promise in acute dental and post-bunionectomy pain, bicifadine did not meet its endpoints for chronic lower back pain or diabetic neuropathic pain in other studies. researchgate.net
Randomized Controlled Trials (RCTs)
Randomized controlled trials (RCTs) have been a cornerstone of bicifadine's clinical evaluation. These trials are designed to minimize bias by randomly assigning participants to different treatment groups, including bicifadine and a placebo or an active comparator. nih.gov For instance, a multicenter, randomized, double-blind, placebo-controlled Phase III trial was initiated to compare different doses of bicifadine with placebo and tramadol (B15222) in patients experiencing moderate to severe postoperative dental pain. portico.org Another pivotal Phase III RCT was designed for patients with acute pain following bunionectomy, also utilizing tramadol as an active control. portico.org In the context of chronic low back pain, a multi-center, double-blind, placebo-controlled, randomized study was conducted to evaluate the efficacy and safety of bicifadine compared to placebo. clinicaltrials.govclinicaltrials.gov
Double-Blind, Placebo-Controlled Studies
To ensure objectivity in assessing its analgesic effects, many of bicifadine's clinical trials have been double-blind and placebo-controlled. portico.orgbiospace.com In these studies, neither the participants nor the investigators know who is receiving the active drug and who is receiving a placebo. This design is critical for establishing the true efficacy of the drug. For example, a single-dose, double-blind, placebo- and aspirin-controlled study was conducted in 100 patients with moderate to severe postoperative abdominal or orthopedic pain. portico.org Similarly, a double-blind, randomized, placebo-controlled Phase III trial involving 540 patients was carried out to compare bicifadine with placebo and tramadol for postoperative dental pain. portico.org Furthermore, a large-scale, multi-center, double-blind study was conducted in the U.S. comparing three different dose regimens of bicifadine to a placebo over a three-month period for patients with chronic low back pain. biospace.com
Open-Label Long-Term Studies
To gather data on the long-term safety and efficacy of bicifadine, open-label studies have been conducted. biospace.comclinicaltrials.gov In these trials, both the participants and researchers are aware of the treatment being administered. One such study was a multicenter, standard of care-controlled trial designed to evaluate the long-term safety of bicifadine for the treatment of chronic low back pain. clinicaltrials.govpatsnap.com This study allowed for the enrollment of patients who had completed previous double-blind studies of bicifadine, as well as new patients. clinicaltrials.gov Interim data from this open-label trial suggested that bicifadine was at least as effective as the "standard of care" for treating chronic low back pain and was generally well-tolerated over extended periods. biospace.com
Clinical Efficacy in Pain Management
The clinical utility of bicifadine hydrochloride has been most extensively studied in the context of acute pain, particularly postoperative pain.
Postoperative Pain
Multiple studies have demonstrated the efficacy of bicifadine in managing postoperative pain. nih.govportico.org In a double-blind, single-dose study involving 100 patients with moderate to severe postoperative pain, a 150 mg dose of bicifadine showed significant analgesic activity compared to a 75 mg dose or a placebo. nih.gov The analgesic effect of the 150 mg dose was comparable to that of 650 mg of aspirin. nih.gov
A key factor that emerged from the analysis of some trials was the importance of medication compliance. In one Phase III study for chronic low back pain where initial results showed no significant difference between bicifadine and placebo, a subsequent analysis focusing on patients with detectable plasma levels of the drug revealed a significantly greater reduction in pain scores compared to the placebo group. nih.gov This highlights the potential for patient non-compliance to impact the perceived efficacy in clinical trials. nih.govnih.gov
Chronic Low Back Pain (CLBP)
This compound has been the subject of multiple Phase III clinical trials for the treatment of chronic low back pain (CLBP). drugbank.combiospace.comportico.orgbiospace.com The primary goal of these studies was to assess the analgesic efficacy and safety of bicifadine compared to a placebo in patients experiencing moderate to severe CLBP. clinicaltrials.govclinicaltrials.gov
One pivotal Phase III trial was a multi-center, double-blind study in the United States that compared three different doses of bicifadine (200 mg, 300 mg, and 400 mg administered twice daily) against a placebo over a three-month period. biospace.com The main measure of success was the improvement in pain scores from the beginning to the end of the treatment. biospace.com An interim analysis of this study, conducted after 300 patients had completed the trial, suggested that the trial should proceed. biospace.com
Another aspect highlighted in the research was the critical role of patient compliance. In one Phase III study involving 634 patients, plasma levels of bicifadine were measured at several points during the 12-week trial. nih.gov The results showed that at the end of the study, only about half of the participants in the group receiving 200 mg of bicifadine twice daily had detectable levels of the drug in their system. nih.gov When the analysis was focused only on the patients who were compliant with the medication, a significant reduction in pain scores was observed compared to both the placebo group and the non-compliant patients. nih.gov
Long-term open-label studies were also conducted to gather more data on the safety and efficacy of bicifadine in treating CLBP. biospace.combiospace.com Interim data from one of these trials suggested that bicifadine was at least as effective as the "standard of care," which included treatments like narcotics, muscle relaxants, and anti-inflammatory drugs. biospace.com
Clinical Trial Data for Bicifadine in Chronic Low Back Pain
| Study Phase | Patient Population | Key Findings |
| Phase III | Patients with moderate to severe CLBP | Did not meet primary endpoint of pain reduction vs. placebo in the overall population. biospace.com |
| Phase III (Sub-analysis) | Patients with CLBP with radiating leg pain or moderate to severe functional disability | Showed significant pain reduction with 200 mg bicifadine vs. placebo. biospace.com |
| Phase III (Compliance Analysis) | Compliant patients in a 634-patient trial | Demonstrated a significantly greater reduction in pain scores compared to placebo and non-compliant patients. nih.gov |
| Phase III (Open-label) | Patients with CLBP | Suggested bicifadine was at least as effective as standard of care. biospace.com |
Neuropathic Pain
Bicifadine has been investigated for its potential to treat neuropathic pain, a type of chronic pain caused by nerve damage. taylorandfrancis.comnih.govresearchgate.net Preclinical studies in animal models demonstrated that bicifadine has significant analgesic effects in neuropathic pain conditions, including those induced by diabetes and sensory neuron damage near the spinal cord. biospace.com
Diabetic Peripheral Neuropathy
Clinical trials were initiated to evaluate bicifadine's efficacy in patients with painful diabetic peripheral neuropathy (DPN). biospace.combiospace.com One Phase II clinical trial was designed as a randomized, multiple-dose, open-label study to assess the efficacy and safety of bicifadine, as well as its potential interactions when used concurrently with oxycodone. biospace.com The trial planned to enroll 50 patients who would receive either bicifadine or oxycodone alone for two weeks, followed by a combination of both drugs for the subsequent two weeks. biospace.com The primary endpoint was the change in pain scores on a Visual Analog Scale. biospace.com
Another study, a 52-week long-term trial, aimed to evaluate the efficacy and safety of two different sustained-release (SR) dosages of bicifadine in adult outpatients with chronic peripheral neuropathy pain due to diabetes. clinicaltrials.gov The development of bicifadine for this indication faced challenges, with a Phase IIb clinical trial for pain caused by diabetic neuropathy ultimately failing in 2008. wikipedia.org
Spinal Surgery Pain
Research has explored the use of serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of drugs that includes bicifadine, in managing neuropathic pain following surgical procedures. ukdw.ac.id A meta-analysis of studies on SNRIs for post-surgical pain found that this class of drugs, as a whole, was associated with significantly lower pain scores at 24 hours after spinal surgery compared to placebo. ukdw.ac.id While this analysis provides context for the potential mechanism of action, specific data from clinical trials focusing solely on bicifadine for post-surgical spinal pain is not extensively detailed in the provided search results.
Investigational Indications and Clinical Potential
Beyond its investigation for pain management, the mechanism of action of bicifadine as a triple reuptake inhibitor has led to exploration of its potential in other therapeutic areas. nih.govpsychiatryinvestigation.org
Depressive Disorders
As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), bicifadine's pharmacological profile is similar to other compounds developed as antidepressants. wikipedia.orgnih.govwikipedia.org The inhibition of the reuptake of these three key neurotransmitters is a strategy aimed at producing a broader spectrum of antidepressant effects. psychiatryinvestigation.orgnih.gov While preclinical research has primarily focused on its pain-relieving properties, its potential utility as an antidepressant has been noted by researchers. nih.govpsychiatryinvestigation.orgsemanticscholar.org The development of triple reuptake inhibitors is based on the theory that they might offer improved efficacy and a faster onset of action compared to more selective agents. nih.gov
Obesity and Addiction
The class of triple reuptake inhibitors, to which bicifadine belongs, has been considered for its potential in treating obesity and substance abuse disorders. nih.govpsychiatryinvestigation.orgwikipedia.org The rationale for investigating these compounds for obesity stems from the role of norepinephrine (B1679862) and dopamine (B1211576) in regulating appetite and energy expenditure. google.com Preclinical studies have explored the abuse potential of bicifadine. nih.govresearchgate.net These studies aimed to understand its effects on brain pathways associated with reward and reinforcement. nih.gov The results of these preclinical evaluations suggest that bicifadine has a low abuse potential, with effects more similar to antidepressants than to psychostimulants like cocaine or d-amphetamine. nih.govresearchgate.net
Clinical Trial Challenges and Outcomes
The clinical development of this compound was marked by significant challenges that ultimately prevented it from reaching the market. These hurdles included complexities in demonstrating efficacy in pivotal trials, leading to trial terminations and subsequent changes in licensing agreements.
Futility Analysis in Pivotal Trials
A key aspect of the clinical evaluation of bicifadine was the use of futility analyses in its pivotal trials. A futility analysis is a statistical assessment conducted during a clinical trial to determine if the trial is unlikely to achieve its objectives. biospace.com This process allows for the early termination of trials that are not showing promise, thereby saving resources and minimizing patient exposure to potentially ineffective treatments. biospace.compatsnap.com
In December 2005, DOV Pharmaceutical, Inc. announced the results of a planned futility analysis for its Phase III pivotal trial of bicifadine in patients with chronic low back pain (CLBP). biospace.com This analysis was conducted by an independent statistician after 300 patients had completed the three-month, double-blind, placebo-controlled study. The trial was designed to compare three different doses of bicifadine against a placebo. biospace.com The primary endpoint was the improvement in pain scores from the beginning to the end of the treatment period. biospace.com The futility analysis concluded that there was at least a 40% probability of the trial successfully meeting its primary endpoint, and therefore recommended that the study continue to completion. biospace.com
Table 1: Bicifadine Phase III Chronic Low Back Pain Trial Details
| Parameter | Description | Source |
|---|---|---|
| Indication | Chronic Low Back Pain (CLBP) | biospace.com |
| Phase | III | biospace.com |
| Design | Multi-center, double-blind, placebo-controlled | biospace.com |
| Treatment Arms | Three dose regimens of bicifadine vs. placebo | biospace.com |
| Primary Endpoint | Improvement in pain scores from baseline to end of treatment | biospace.com |
| Futility Analysis Cohort | 300 patients | biospace.com |
Trial Termination and Licensing Changes
Despite the positive outcome of the futility analysis, the Phase III trial for chronic low back pain ultimately failed to meet its primary endpoint. biospace.com In May 2006, DOV Pharmaceutical announced that bicifadine did not demonstrate a statistically significant reduction in pain compared to placebo at any of the tested doses. biospace.com The primary reason cited for the trial's failure was an unexpectedly high response rate in the placebo group. biospace.com
Subsequent analysis of the data revealed that bicifadine showed greater efficacy in specific subgroups of patients, namely those with more severe functional disability or those who also experienced radiating leg pain (sciatica). biospace.com In these subgroups, the placebo response was lower, and the effect of bicifadine was more pronounced. biospace.com Another analysis pointed to patient noncompliance as a significant confounding factor. nih.gov When only patients with detectable plasma levels of bicifadine were considered, a significant reduction in pain scores was observed compared to both the placebo group and non-compliant patients. nih.gov
Following the failure of the Phase III trial, DOV Pharmaceutical licensed the worldwide rights for bicifadine to XTL Biopharmaceuticals in January 2007 for an upfront payment of $7.5 million. wikipedia.orgfiercebiotech.com XTL initiated a Phase IIb clinical trial to evaluate bicifadine for the treatment of pain associated with diabetic neuropathy. biospace.com However, in November 2008, XTL announced that this trial also failed to meet its primary endpoint of reducing pain scores compared to placebo. medindia.netbiospace.com The study also failed to meet its key secondary analyses. medindia.net Consequently, XTL Biopharmaceuticals terminated its licensing agreement for bicifadine in 2010. wikipedia.org
Table 2: Timeline of Bicifadine Clinical Trial and Licensing Events
| Date | Event | Outcome | Source |
|---|---|---|---|
| Dec 2005 | Positive futility analysis for Phase III CLBP trial announced | Trial continuation recommended | biospace.com |
| May 2006 | Phase III CLBP trial results announced | Failed to meet primary endpoint | biospace.com |
| Jan 2007 | DOV Pharmaceutical licenses bicifadine to XTL Biopharmaceuticals | XTL to develop bicifadine for diabetic neuropathic pain | wikipedia.orgfiercebiotech.com |
| Nov 2008 | Phase IIb diabetic neuropathic pain trial results announced | Failed to meet primary endpoint | medindia.netbiospace.com |
| 2010 | XTL Biopharmaceuticals terminates licensing agreement | Development of bicifadine halted | wikipedia.org |
Solid State Analysis and Pharmaceutical Formulation Research
Polymorphism of Bicifadine (B1205413) hydrochloride
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal structure. This can lead to variations in physical properties such as solubility, melting point, and stability.
Research has identified that bicifadine hydrochloride exists in at least two distinct polymorphic forms. nih.gov These forms have been designated as Form A and Form B, or alternatively as Polymorph 1 and Polymorph 2. nih.govgoogle.com
Form A is the crystalline form that has been historically produced through established synthesis methods. google.com However, further investigation revealed the existence of a second, more stable crystalline structure, designated as Form B. google.comgexinonline.com The crystals of Form A are described as pale tan plates, while Form B crystals are blade-shaped and range from white to off-white in color. google.com The identification and characterization of these two forms are crucial for ensuring the production of a consistent and stable drug substance. google.com
The existence of polymorphism in this compound is a direct result of differences in its molecular conformation and the arrangement of molecules within the crystal lattice (crystal packing). bath.ac.ukrsc.orguniversityofgalway.iersc.org The formation of one polymorph over the other is influenced by these molecular-level arrangements. gexinonline.comsfasu.edugexinonline.com
Crystallization studies have shown that the more readily crystallized polymorph, Form A, grows from the conformer that is most thermodynamically stable in solution. bath.ac.ukuniversityofgalway.ie The distinct three-dimensional structures of Form A and Form B arise from the flexibility of the bicifadine molecule, allowing it to adopt different conformations that then pack in different ways to form the crystal. bath.ac.ukrsc.orgrsc.org
The two polymorphic forms of this compound exhibit a monotropic relationship, meaning one form is always more stable than the other at all temperatures up to their melting points. rsc.org Form B has been identified as the more thermodynamically stable polymorph. google.comgoogle.compatsnap.com
Form A, being the metastable form, has the potential to convert to the more stable Form B over time or when subjected to external energy, such as grinding or milling during pharmaceutical manufacturing processes. google.com This instability makes Form A less than optimal for formulation into a final drug product. google.com The conversion of Form A to Form B can also be induced by heating. gexinonline.combath.ac.ukuniversityofgalway.ie This solid-state transformation occurs just below the melting point of the compound. bath.ac.ukuniversityofgalway.iersc.org The discovery of the highly stable Form B is significant as it resists polymorphic conversion during conventional manufacturing operations, ensuring the quality and consistency of the pharmaceutical product. google.com
Spectroscopic Characterization of Polymorphs
A variety of analytical techniques are employed to differentiate and characterize the polymorphic forms of this compound. These methods provide unique fingerprints for each crystal form, allowing for their identification and quantification. nih.gov
Thermal analysis methods like Differential Scanning Calorimetry (DSC) are instrumental in studying the thermodynamic relationship between polymorphs. nih.govresearchgate.net The DSC thermograms for the two forms of this compound are distinct.
The DSC curve for Polymorph 1 (Form A) displays two key thermal events. The first is a small, broad exothermic peak around 183.2 °C, which corresponds to the solid-state transformation from the metastable Polymorph 1 to the stable Polymorph 2. rsc.org The second exothermic peak, at approximately 218.2 °C, is the melting point of the newly formed Polymorph 2. rsc.org In contrast, the DSC curve for Polymorph 2 (Form B) shows only a single exothermic peak at 218.2 °C, corresponding to its melting. rsc.org This behavior confirms the monotropic relationship between the two polymorphs. rsc.org
| Polymorph | Thermal Event | Peak Temperature (°C) | Enthalpy (ΔH) |
|---|---|---|---|
| Polymorph 1 (Form A) | Polymorphic Transition (to Polymorph 2) | 183.2 | -0.066 kJ mol⁻¹ |
| Melting (of in situ formed Polymorph 2) | 218.2 | -1.825 kJ mol⁻¹ | |
| Polymorph 2 (Form B) | Melting | 218.2 | Not specified |
Table 1: DSC Thermal Events for this compound Polymorphs. Data sourced from CrystEngComm, 2004, 6, 303-309. rsc.org
X-ray Powder Diffraction (XRPD) is a powerful technique for identifying crystalline phases. nih.gov Each polymorph of this compound produces a unique diffraction pattern, which serves as a definitive fingerprint for that specific crystal structure. google.com
The XRPD analyses are typically performed using a diffractometer with Cu Kα radiation. google.com While the relative intensities of the diffraction peaks can vary depending on factors like particle size and preferred orientation of the crystals in the sample holder, the positions of the peaks (expressed as 'd' spacings or 2θ angles) are characteristic of a specific polymorph. google.com Therefore, XRPD is a fundamental tool for unambiguously distinguishing between Form A and Form B and for monitoring the purity of the solid-state form during production and storage. nih.govgoogle.com
Attenuated Total Reflectance Infrared (ATR-IR) and Near-Infrared (ATR-NIR) Spectroscopy
The pharmaceutical compound this compound is known to exist in at least two distinct polymorphic forms, referred to as Form A and Form B. nih.govgoogle.com Form A is the crystal structure initially produced, but it can convert to the more thermodynamically stable Form B when subjected to standard manufacturing processes like grinding or milling. google.com This potential for conversion necessitates robust analytical methods for characterization and quantification.
Vibrational spectroscopy techniques, specifically Attenuated Total Reflectance Infrared (ATR-IR) and Attenuated Total Reflectance Near-Infrared (ATR-NIR) spectroscopy, have been proven to be powerful, non-destructive tools for the solid-state analysis of this compound. nih.govresearchgate.net Research has been conducted to develop and compare calibration models for quantifying mixtures of the two polymorphs. nih.govgrafiati.com
In a key study, 22 sample mixtures with varying concentrations of Polymorph 1 and Polymorph 2 were prepared and analyzed using ATR-IR, ATR-NIR, and X-ray powder diffraction (XRPD). nih.gov Calibration models were developed using a partial least squares (PLS) algorithm to predict the concentration of the polymorphs from the spectral data. The results demonstrated that while all three techniques could quantify the polymorphs, their accuracy varied significantly. nih.govgrafiati.com
The study concluded that ATR-NIR spectroscopy offered superior quantitative accuracy for determining polymorph concentrations in the solid state. nih.govresearchgate.net It was also noted to be more convenient to use than both ATR-IR and XRPD methods. nih.gov
Table 1: Comparison of Analytical Techniques for Quantifying this compound Polymorphs This interactive table summarizes the predictive accuracy of different analytical methods.
| Analytical Technique | Root Mean Standard Error of Prediction (RMSEP) | Reference |
|---|---|---|
| Attenuated Total Reflectance Near-Infrared (ATR-NIR) Spectroscopy | 1.4% | nih.govgrafiati.com |
| Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy | 3.8% | nih.govgrafiati.com |
| X-Ray Powder Diffraction (XRPD) | 4.4% | nih.govgrafiati.com |
Implications for Drug Development and Manufacturing
The ability to accurately monitor and control the polymorphic form of this compound has profound implications for its development and manufacturing, directly impacting product quality and consistency. google.comsfasu.edu
Real-Time Release (RTR) and Low-Level Impurity Analysis
The detection and quantification of alternate polymorphs, which can be considered impurities, is a critical issue in the manufacturing of active pharmaceutical ingredients (APIs). universityofgalway.ie Traditionally, this is often managed by time-consuming methods like High-Performance Liquid Chromatography (HPLC). universityofgalway.ie
The demonstrated effectiveness of spectroscopic techniques, particularly ATR-NIR, opens the door for implementing modern manufacturing paradigms such as Real-Time Release (RTR) testing. universityofgalway.ieeuropeanpharmaceuticalreview.com RTR relies on in-process monitoring to validate the quality of a product, rather than relying solely on end-product testing. universityofgalway.ie By integrating rapid and non-destructive methods like NIR spectroscopy directly into the manufacturing line, producers can monitor the polymorphic content continuously. researchgate.net This allows for immediate detection of any unwanted polymorphic transformations, ensuring the final product meets precisely defined specifications. universityofgalway.ie The adoption of such Process Analytical Technology (PAT) can lead to significant cost savings and enhanced process understanding and control. universityofgalway.ie
Impact on Dissolution Rates and Bioavailability
The solid-state form of an API is a critical parameter that can influence its biopharmaceutical properties, including dissolution rate and bioavailability. gexinonline.comethernet.edu.et Different polymorphs of the same compound can have different solubilities and dissolution rates, which in turn can affect how quickly and to what extent the drug is absorbed in the body. gexinonline.com For example, studies on other pharmaceutical compounds like methylprednisolone (B1676475) have shown that one polymorph can have a significantly greater dissolution rate than another, more stable form. gexinonline.com
Given that this compound's polymorphs have different thermodynamic stabilities, controlling the crystalline form during manufacturing is essential to ensure a consistent and predictable clinical performance. google.comgexinonline.com A batch-to-batch variation in polymorphic content could lead to unacceptable variations in dissolution profiles, potentially compromising the product's efficacy. researchgate.net The use of advanced analytical techniques like ATR-NIR provides the necessary tool to monitor and control the solid-state form of this compound throughout the manufacturing process, thereby ensuring consistent product quality with respect to its dissolution and bioavailability. nih.govresearchgate.net
Comparative Studies and Therapeutic Positioning
Comparison with Other Monoamine Reuptake Inhibitors
Bicifadine's action as a triple reuptake inhibitor distinguishes it from more selective agents. wikipedia.orgmedkoo.combiocat.com
Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are widely used antidepressants. nih.govdrugs.commedicalnewstoday.com SSRIs primarily block the reuptake of serotonin, while SNRIs block the reuptake of both serotonin and norepinephrine (B1679862). drugs.commedicalnewstoday.com
Bicifadine (B1205413), in contrast, also inhibits the reuptake of dopamine (B1211576), which is believed to contribute to its analgesic effects. medkoo.com While some SNRIs have demonstrated efficacy in treating pain syndromes, the addition of dopamine reuptake inhibition by bicifadine may offer a broader spectrum of action. nih.govpsychiatryinvestigation.org Research suggests that norepinephrine is primarily antinociceptive, whereas serotonin can have both pain-facilitating and pain-inhibiting effects. psychiatryinvestigation.org The contribution of dopamine to pain modulation is an area of ongoing research, with some evidence suggesting its involvement in the analgesic effects of certain agents. nih.gov
Table 1: Comparison of Bicifadine with SSRIs and SNRIs
| Feature | Bicifadine | SSRIs | SNRIs |
|---|---|---|---|
| Primary Mechanism | Serotonin, Norepinephrine, and Dopamine Reuptake Inhibition | Selective Serotonin Reuptake Inhibition | Serotonin and Norepinephrine Reuptake Inhibition |
| Neurotransmitters Affected | Serotonin, Norepinephrine, Dopamine | Serotonin | Serotonin, Norepinephrine |
| Therapeutic Target | Analgesia | Depression, Anxiety Disorders | Depression, Anxiety Disorders, Neuropathic Pain |
Tricyclic antidepressants (TCAs) are an older class of antidepressants that also inhibit the reuptake of serotonin and norepinephrine. wikipedia.orgpsychscenehub.com However, TCAs are known for their broad range of side effects due to their interaction with other receptors, such as histamine (B1213489) and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgnih.gov
Bicifadine is designed to be more selective for the monoamine transporters, which may result in a more favorable side effect profile compared to TCAs. psychiatryinvestigation.org While both TCAs and bicifadine can be effective in pain management, the more targeted mechanism of bicifadine may offer an advantage. nih.govpsychiatryinvestigation.org
Bicifadine is one of several triple reuptake inhibitors that have been investigated. Other examples include DOV 216,303, DOV 102,677, and tesofensine. nih.gov While they share the same general mechanism, their relative potencies for inhibiting the reuptake of serotonin, norepinephrine, and dopamine can differ, potentially leading to different clinical effects. nih.govnih.gov
For instance, bicifadine has been shown in vitro to have a relative potency for inhibiting norepinephrine, serotonin, and dopamine transporters. nih.govnih.gov DOV 216,303 and its enantiomer DOV 102,677 have also been studied for their antidepressant and other potential effects. nih.govsemanticscholar.org Tesofensine, another triple reuptake inhibitor, has been investigated for conditions like Parkinson's disease and obesity. nih.govpsychiatry-psychopharmacology.com The distinct pharmacological profiles of these compounds highlight the potential for developing targeted therapies within the class of triple reuptake inhibitors.
Table 2: Comparison of Investigational Triple Reuptake Inhibitors
| Compound | Investigational Uses |
|---|---|
| Bicifadine (DOV-220,075) | Analgesia wikipedia.org |
| DOV 216,303 | Depression nih.govnih.gov |
| DOV 102,677 | Depression, Alcohol Consumption nih.govnih.gov |
| Tesofensine | Parkinson's Disease, Obesity nih.govpsychiatry-psychopharmacology.com |
Differentiation from Opioid Analgesics and NSAIDs
A key aspect of bicifadine's therapeutic positioning is its distinction from the two most common classes of pain relievers: opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). medkoo.compsychiatryinvestigation.org
Bicifadine's analgesic effect is not mediated by opioid receptors, nor does it inhibit the cyclooxygenase (COX) enzymes targeted by NSAIDs. medkoo.comdrugbank.comnih.gov This is a significant advantage, as it avoids the well-known adverse effects associated with these traditional pain medications. Opioid use can lead to dependence, respiratory depression, and constipation, while NSAIDs can cause gastrointestinal bleeding and cardiovascular complications with long-term use. wikipedia.orgmedkoo.com
A major concern with opioid analgesics is their high potential for abuse and addiction. nih.gov Preclinical studies have been conducted to evaluate the abuse liability of bicifadine. nih.govresearchgate.net
Lower Propensity for Gastric Ulcers Compared to NSAIDs
A significant advantage of bicifadine is its mechanism of action, which differs fundamentally from that of NSAIDs. wikipedia.orgnih.gov NSAIDs exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for producing prostaglandins (B1171923). nih.gov While this reduces inflammation and pain, it also diminishes the cytoprotective effects of prostaglandins in the gastric mucosa, leading to an increased risk of peptic ulcers and gastrointestinal bleeding. nih.govnih.gov
In contrast, bicifadine does not inhibit prostaglandin (B15479496) synthetase and lacks anti-inflammatory activity. drugbank.comnih.gov Its analgesic effects are derived from its action as a monoamine reuptake inhibitor. drugbank.comnih.gov This distinction in its mechanism suggests a lower likelihood of causing the gastric mucosal damage commonly associated with NSAID use. wikipedia.org
| Drug Class | Primary Mechanism of Action | Effect on Gastric Mucosa |
| Bicifadine | Monoamine reuptake inhibition | No direct inhibition of protective prostaglandins |
| NSAIDs | Inhibition of COX-1 and COX-2 enzymes | Reduced prostaglandin synthesis, leading to decreased mucosal protection and increased ulcer risk |
Antidepressant vs. Analgesic Role: Overlapping Mechanisms
Bicifadine's primary pharmacological action is the inhibition of serotonin and norepinephrine reuptake, and to a lesser extent, dopamine reuptake. drugbank.comwikipedia.orgontosight.ai This mechanism is the cornerstone of many antidepressant medications, which has led to investigations into bicifadine's potential dual role as both an analgesic and an antidepressant. nih.govnih.govresearchgate.net The analgesic effects of these types of drugs are not merely a consequence of mood elevation but are rooted in shared neurobiological pathways that modulate both pain and depression. mayoclinic.org
Monoamine Systems in Pain Modulation
The monoaminergic systems, which include serotonin (5-HT) and norepinephrine (noradrenaline), are critically involved in the body's endogenous pain modulation system. frontiersin.orgclevelandclinic.org Descending pathways originating in the brainstem project to the spinal cord, where they can either inhibit or facilitate the transmission of pain signals from the periphery to the brain. nih.govnih.gov
Norepinephrine, acting through α2-adrenergic receptors, is primarily involved in inhibiting pain signals in the spinal cord. nih.govphysio-pedia.comresearchgate.net The enhancement of noradrenergic neurotransmission is considered a key mechanism for the analgesic effects of antidepressants in neuropathic pain. nih.govnih.gov
Serotonin's role is more complex, as it can be both inhibitory and facilitatory depending on the specific receptor subtype activated. nih.govnih.gov For instance, activation of 5-HT3 receptors can facilitate pain, while other receptors can contribute to analgesia. bohrium.com By increasing the synaptic availability of both norepinephrine and serotonin, bicifadine is thought to reinforce the descending inhibitory pain pathways. frontiersin.org
Antidepressants in Postoperative and Neuropathic Pain
The recognition of the analgesic properties of antidepressants has led to their use in various chronic pain conditions, including neuropathic pain and fibromyalgia. nih.govmayoclinic.org Tricyclic antidepressants (TCAs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are now considered first-line treatments for certain types of neuropathic pain. frontiersin.orggpnotebook.com Their efficacy is believed to stem from the enhancement of monoaminergic transmission in the descending pain pathways. nih.govfrontiersin.org
Future Research Directions and Translational Perspectives
Exploration of Optimal Potency Ratios for Specific Indications
Bicifadine (B1205413) is recognized as a serotonin-norepinephrine reuptake inhibitor (SNRI). ontosight.ai It demonstrates a specific affinity for monoamine transporters, with a potency ratio of approximately 1:2:17 for norepinephrine (B1679862) (NE), serotonin (B10506) (SER), and dopamine (B1211576) (DA) reuptake inhibition, respectively. nih.govpsychiatryinvestigation.org This unique pharmacological profile suggests that the therapeutic applications of bicifadine could be tailored to specific conditions based on the desired balance of neurotransmitter modulation.
The ideal ratio of transporter site potencies for a triple reuptake inhibitor (TRI) remains an area of active investigation. nih.govscispace.com It is hypothesized that different ratios may be optimal for various indications. For example, a particular potency ratio might be most effective for treating pain, while another could be better suited for addressing attention-deficit hyperactivity disorder. nih.gov Future research should focus on elucidating these optimal ratios to maximize therapeutic efficacy and minimize potential side effects for different patient populations and disease states. nih.gov
Currently available dual reuptake inhibitors, such as venlafaxine (B1195380) and duloxetine, exhibit different relative potencies at monoamine transporters, and the clinical significance of these differences is not yet fully understood. nih.gov For instance, venlafaxine has a 30-fold greater selectivity for serotonin reuptake sites over norepinephrine, whereas duloxetine's selectivity is 10-fold. nih.gov Milnacipran, in contrast, blocks both with equal potency. nih.gov A deeper understanding of how these varying potency ratios translate to clinical outcomes will be invaluable for the development of more targeted therapies.
Table 1: Comparative Potency of Various Reuptake Inhibitors
| Compound | Norepinephrine (NE) Reuptake Inhibition | Serotonin (SER) Reuptake Inhibition | Dopamine (DA) Reuptake Inhibition |
| Bicifadine | 1 | 2 | 17 |
| Venlafaxine | 30 | 1 | - |
| Duloxetine | 10 | 1 | - |
| Milnacipran | 1 | 1 | - |
Further Clinical Investigations in Depressive Disorders and Other Psychiatric Conditions
While much of the preclinical and clinical research on bicifadine has centered on its analgesic properties, its mechanism of action as a monoamine reuptake inhibitor suggests its potential utility as an antidepressant warrants further exploration. ontosight.ainih.govpsychiatryinvestigation.org The development of triple reuptake inhibitors that block the reuptake of serotonin, norepinephrine, and dopamine is an ongoing effort in antidepressant research. psychiatryinvestigation.org The theory is that enhancing all three of these monoamine systems could lead to improved efficacy and a faster onset of action compared to more selective agents. psychiatryinvestigation.org
Clinical trials have been conducted to evaluate bicifadine's efficacy and safety, though with mixed results. ontosight.ai While it showed early promise, its development has faced challenges. ontosight.ai A Phase II clinical trial for major depressive disorder was initiated but subsequently terminated. drugbank.com Further well-designed clinical investigations are needed to fully assess the potential of bicifadine in treating depressive disorders and other psychiatric conditions. psychiatryinvestigation.orgscispace.com These studies should aim to identify the patient populations most likely to benefit and to determine the optimal therapeutic window.
Refined Understanding of Dopaminergic Contribution to Therapeutic Effects
Bicifadine acts as a functional triple reuptake inhibitor, and the activation of dopaminergic pathways contributes to its therapeutic actions. nih.govresearchgate.net Preclinical studies have shown that bicifadine increases dopamine levels in the striatum. nih.gov The administration of a D(2) receptor antagonist was found to reduce the antihyperalgesic effects of bicifadine in animal models of neuropathic pain, highlighting the importance of dopamine in its mechanism of action. nih.govtaylorandfrancis.com
Development of Novel Bicifadine Analogs with Improved Pharmacological Profiles
The chemical structure of bicifadine, 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane, has served as a template for the development of novel triple reuptake inhibitors. nih.govpsychiatryinvestigation.org Pharmaceutical companies have synthesized and evaluated a series of azabicyclohexane analogs related to bicifadine. nih.govpsychiatryinvestigation.org Among these, compounds like DOV 216,303, DOV 21,947, and DOV 102,677 have demonstrated the ability to block human norepinephrine, serotonin, and dopamine transporters with clinically relevant potencies. nih.govpsychiatryinvestigation.org
Future research in this area should focus on creating analogs with improved pharmacological profiles. This could involve modifying the structure to alter the potency ratios for the different monoamine transporters, thereby tailoring the drug for specific indications. Additionally, efforts could be directed towards improving pharmacokinetic properties, such as oral bioavailability and half-life, to enhance patient compliance and therapeutic effect. The development of such analogs holds the promise of a new generation of more effective and better-tolerated treatments for a range of neurological and psychiatric disorders. nih.gov
Advanced Analytical Techniques for Polymorph Control in Pharmaceutical Manufacturing
Bicifadine hydrochloride has been found to exist in at least two crystalline polymorphic forms, designated as Form A and Form B. google.com Form B is the more thermodynamically stable of the two and does not convert to other polymorphic forms under standard pharmaceutical manufacturing processes like grinding and milling. google.com In contrast, Form A is less stable and can undergo polymorphic conversion over time, making it a less than optimal form for pharmaceutical formulations. google.com The formation of these polymorphs is influenced by both molecular conformation and packing in the crystal lattice. sfasu.edu
The control of polymorphism is critical in pharmaceutical manufacturing to ensure product quality, stability, and bioavailability. sfasu.edu Advanced analytical techniques are essential for the characterization and quantification of different polymorphic forms. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry-thermogravimetric analysis (DSC-TGA), and infrared (IR) spectroscopy have been used to characterize the polymorphs of this compound. nih.gov
Near-infrared (NIR) spectroscopy, in particular, has shown significant advantages for the quantitative analysis of polymorphs in the solid state. nih.gov In one study, a partial least squares (PLS) calibration model based on NIR spectra was able to predict the concentration of one polymorph with a root mean standard error of prediction (RMSEP) of 1.4%, which was more accurate than models based on XRPD (4.4% RMSEP) or IR (3.8% RMSEP). nih.gov Future research should continue to explore and refine these and other advanced analytical techniques for real-time monitoring and control of polymorphism during the manufacturing process. europeanpharmaceuticalreview.comuniversityofgalway.iejparonline.com
Table 2: Comparison of Analytical Techniques for this compound Polymorph Quantitation
| Analytical Technique | Root Mean Standard Error of Prediction (RMSEP) for Polymorph 1 |
| Near-Infrared (NIR) Spectroscopy | 1.4% |
| Infrared (IR) Spectroscopy | 3.8% |
| X-ray Powder Diffraction (XRPD) | 4.4% |
Longitudinal Studies on Long-Term Safety and Efficacy in Diverse Patient Populations
The long-term safety and efficacy of bicifadine have been evaluated in clinical trials, particularly for the treatment of chronic low back pain. clinicaltrials.govbiospace.com An open-label, long-term safety study was designed to assess the safety and efficacy of bicifadine for up to one year. clinicaltrials.gov Interim data from this trial suggested that bicifadine was at least as effective as the "standard of care" and was generally well-tolerated. biospace.com The study also included provisions to evaluate the safety of the drug following discontinuation of dosing. clinicaltrials.gov
Another long-term study aimed to evaluate the efficacy and safety of two different doses of sustained-release bicifadine over 52 weeks in patients with chronic neuropathic pain associated with diabetic peripheral neuropathy. tandfonline.comclinicaltrials.gov To ensure the safety and broad applicability of bicifadine, future research must include comprehensive longitudinal studies in diverse patient populations. sec.gov These studies should extend over longer periods to identify any potential late-emerging adverse effects and to confirm sustained efficacy. It is also crucial to include a wide range of patient demographics, including different age groups, ethnicities, and individuals with common comorbidities, to ensure the findings are generalizable to the real-world patient population. sec.gov
Addressing the Translational Gap Between Preclinical and Clinical Findings
A significant challenge in drug development is the translational gap between promising preclinical results and outcomes in human clinical trials. In the case of bicifadine, preclinical studies demonstrated its efficacy in various animal models of pain. nih.govresearchgate.net However, the translation of these findings to clinical success has been met with challenges. ontosight.ai
Several factors may contribute to this translational gap. Differences in metabolism and pharmacokinetics between animal models and humans can lead to discrepancies in drug exposure and response. The primary enzymes responsible for the metabolism of bicifadine in humans are MAO-B and CYP2D6. drugbank.com Furthermore, the complexity of human conditions, such as chronic pain and depression, is often not fully captured by animal models. The subjective nature of symptoms like pain and mood in humans also presents a challenge for objective measurement in preclinical studies.
To bridge this gap, future research should focus on developing more predictive preclinical models that better mimic human physiology and disease states. This could involve the use of human-derived cells and tissues, as well as more sophisticated animal models that incorporate genetic and environmental factors relevant to the human condition. Additionally, a greater emphasis on understanding the underlying mechanisms of action in both preclinical and clinical settings will help to identify biomarkers that can predict clinical response and guide patient selection. For instance, recent research has explored the neuroprotective and autophagy-inducing potential of bicifadine in a cell model of Parkinson's disease, which could open new avenues for its therapeutic application. researchgate.net Preclinical evaluations of abuse potential have also been important in distinguishing its profile from that of psychostimulants. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the polymorphic forms of bicifadine hydrochloride?
- Answer: Polymorph characterization requires a multi-technique approach. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify thermal transitions and stability. X-Ray Powder Diffraction (XRPD) distinguishes crystal structures, while Attenuated Total Reflectance–Infrared (ATR-IR) and Near-Infrared (ATR-NIR) spectroscopy detect vibrational mode differences between polymorphs. Calibration models using partial least squares (PLS) algorithms improve quantitation accuracy, with NIR showing the lowest root mean standard error of prediction (RMSEP: 1.4%) compared to IR (3.8%) and XRPD (4.4%) .
Q. How should synthesis protocols for this compound enantiomers be optimized to ensure reproducible crystal formation?
- Answer: Slow evaporation of acetonitrile solutions at room temperature is a validated method for obtaining high-quality crystals. Structural confirmation requires X-ray crystallography to resolve torsional angles (e.g., C5–C4–C6–C11 angles differing between polymorphs) and validate purity. Idealized hydrogen atom positioning and refinement of positional parameters for N-bonded H atoms are critical for structural accuracy .
Q. What are the key considerations for designing stability studies of this compound under varying thermal and humidity conditions?
- Answer: Stability protocols should include accelerated aging tests using controlled humidity chambers and thermal cycling. DSC and TGA monitor phase transitions and decomposition temperatures, while XRPD tracks structural changes. For hygroscopic samples, ATR-NIR is preferable due to minimal sample preparation and non-destructive analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported polymorphic structures of this compound?
- Answer: Contradictions often arise from differences in crystallization conditions or analytical sensitivity. Cross-validate findings using complementary techniques: XRPD for long-range order, ATR-IR/NIR for short-range interactions, and density functional theory (DFT) calculations (e.g., B3LYP functional) to simulate vibrational modes and correlate with experimental spectra. Systematic comparison of torsion angles (e.g., phenyl ring rotations) and lattice parameters can clarify discrepancies .
Q. What experimental design principles apply to quantifying polymorphic mixtures in this compound formulations?
- Answer: Design binary mixtures (e.g., 22 samples spanning 0–100% polymorph 1) and use PLS regression to establish calibration curves. Validate models with independent test sets and report RMSEP. NIR spectroscopy is optimal for high-throughput analysis due to rapid data acquisition and minimal preprocessing. Include error margins for each technique to guide method selection based on required precision .
Q. How can computational methods enhance the interpretation of vibrational spectra for this compound polymorphs?
- Answer: DFT-based spectral simulations (e.g., B3LYP/6-31G* level) identify vibrational modes sensitive to polymorphic differences. Compare calculated IR/NIR spectra with experimental data to assign peaks to specific molecular motions (e.g., NH stretching, aromatic ring vibrations). This approach clarifies why certain polymorphs exhibit distinct spectral signatures, aiding in method development for industrial quality control .
Q. What strategies mitigate confounding variables in comparative studies of this compound’s pharmacological activity across polymorphic forms?
- Answer: Standardize particle size distribution (via milling/sieving) and dissolution conditions to isolate polymorph-specific effects. Use in vitro permeability assays (e.g., Caco-2 cell monolayers) and pharmacokinetic studies in animal models to correlate polymorph solubility with bioavailability. Include polymorph purity validation (XRPD/NIR) in all experimental cohorts .
Methodological Guidance
Q. How should researchers document experimental procedures for reproducibility in this compound studies?
- Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Main Text: Summarize key findings without duplicating figures/tables. Highlight methodological innovations.
- Supplementary Data: Provide full synthesis protocols, raw spectral data, and PLS model parameters.
- Crystallography: Report refinement details (e.g., R-factors, H-atom treatment) and deposit CIF files in public databases .
Q. What statistical approaches are recommended for analyzing discrepancies in polymorph quantification data?
- Answer: Use multivariate analysis (e.g., principal component analysis, PCA) to identify outlier spectra or batch effects. Report confidence intervals for PLS predictions and perform cross-lab validation to assess inter-instrument variability. Transparently discuss limitations, such as matrix effects in formulated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
